molecular formula C16H12N2O2S B6086510 N'~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE

N'~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE

Cat. No.: B6086510
M. Wt: 296.3 g/mol
InChI Key: WZAIYIJVMUBWDP-LICLKQGHSA-N
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Description

N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Properties

IUPAC Name

N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15-12-8-4-5-9-13(12)21-14(15)10-17-18-16(20)11-6-2-1-3-7-11/h1-10,19H,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAIYIJVMUBWDP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like acetic acid to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxo-compounds.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both benzothiophene and hydrazone moieties, which contribute to its distinct chemical reactivity and potential biological activities.

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